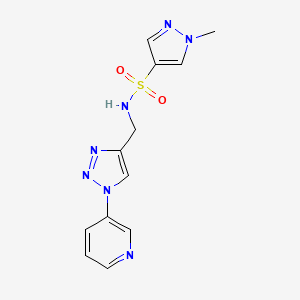

1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

The compound 1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core linked to a 1,2,3-triazole ring substituted with a pyridin-3-yl group. Its structure integrates multiple heterocyclic systems, which are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

1-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2S/c1-18-9-12(7-14-18)22(20,21)15-5-10-8-19(17-16-10)11-3-2-4-13-6-11/h2-4,6-9,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTLOCCKQTVIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to a class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C20H19N7O2S, and it features a unique triazole ring linked to a pyrazole moiety. The presence of the sulfonamide group enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, which can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties by interfering with bacterial enzyme systems.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to inhibit tumor growth in vivo.

Antimicrobial Properties

Research indicates that this compound may possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on A549 lung cancer cells; showed significant inhibition of cell proliferation at micromolar concentrations. |

| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus; demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |

| Study 3 | Assessed anti-inflammatory effects in a rat model; resulted in reduced levels of TNF-alpha and IL-6 after treatment with the compound. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, core heterocycles, and functional groups. Below is a detailed comparison based on evidence:

Pyrazole-Sulfonamide Derivatives

- Key Differences :

- The target compound’s pyridine-triazole substituent distinguishes it from analogs with aryl/alkyl groups (e.g., 3-methoxyphenyl in or trifluoromethylbenzyl in ). Pyridine’s electron-withdrawing nature may enhance polarity and hydrogen-bonding capacity compared to methoxy or trifluoromethyl groups.

- The sulfonamide group in all analogs contrasts with carboxamide () or carbamate () functionalities, which alter solubility and target interactions.

Triazole-Containing Heterocycles

- The pyridin-3-yl-triazole moiety in the target and suggests a preference for nitrogen-rich aromatic systems, which may enhance binding to metal ions or enzymatic pockets.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions .

- Catalyst Tuning : Copper(I) iodide or TBTA ligands improve CuAAC efficiency .

- Temperature Control : Maintain 50–60°C during sulfonamide coupling to balance reaction rate and decomposition .

Yield Data : Typical yields range from 35% (multi-step synthesis) to 61% (optimized click chemistry) .

How should researchers design experiments to resolve contradictions in bioactivity data across different assays?

Answer :

Contradictions often arise from assay-specific conditions (e.g., pH, cell lines) or off-target effects. To address this:

Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill kinetics .

Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to suspected targets (e.g., kinases) .

Computational Cross-Check : Use molecular dynamics simulations to predict binding modes under varying physiological conditions .

Case Example : Discrepancies in IC₅₀ values for kinase inhibition may require ATP-competitive vs. allosteric binding assays to clarify mechanisms .

What advanced characterization techniques are essential to confirm the compound’s structural integrity and purity?

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-H signals at δ 6.7–8.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated spectra (Gaussian software) to resolve ambiguities .

How can researchers evaluate the compound’s interactions with biological macromolecules, such as enzymes or DNA?

Q. Answer :

Biophysical Techniques :

- SPR/ITC : Quantify binding affinity (KD) and thermodynamics .

- Circular Dichroism (CD) : Monitor conformational changes in DNA or proteins upon binding .

Cellular Assays :

- Fluorescence Polarization : Track displacement of labeled ligands in live cells .

- RNA-Seq : Identify downstream gene expression changes linked to target modulation .

Advanced Tip : Cryo-EM or X-ray crystallography can resolve binding poses at atomic resolution if co-crystals are obtainable .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., CuAAC) .

- Purification Optimization : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scaling .

- Quality Control : Implement in-line PAT (process analytical technology) to monitor intermediate purity in real time .

Case Study : Pilot-scale synthesis of analogous pyrazole sulfonamides achieved 80% yield via flow-based click chemistry .

How does the compound’s stability under physiological conditions impact its therapeutic potential?

Q. Answer :

- Metabolic Stability : Assess liver microsome half-life (e.g., human CYP450 isoforms) to predict in vivo clearance .

- pH Sensitivity : Conduct stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .

- Light/Temperature Degradation : Use accelerated stability testing (ICH Q1A guidelines) to identify degradation products .

Mitigation Strategy : PEGylation or prodrug derivatization can enhance stability if degradation occurs rapidly .

What computational tools are most effective for predicting the compound’s ADMET properties?

Q. Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB penetration, and toxicity .

- Metabolism Prediction : CypReact or GLORYx to map phase I/II metabolic pathways .

- Toxicity Profiling : ProTox-II for hepatotoxicity and carcinogenicity risk assessment .

Validation Step : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.